Diethoxydiphenylsilane

Catalog No.
S703854
CAS No.
2553-19-7
M.F
C16H20O2Si
M. Wt
272.41 g/mol
Availability
In Stock
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Diethoxydiphenylsilane

CAS Number

2553-19-7

Product Name

Diethoxydiphenylsilane

IUPAC Name

diethoxy(diphenyl)silane

Molecular Formula

C16H20O2Si

Molecular Weight

272.41 g/mol

InChI

InChI=1S/C16H20O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

ZZNQQQWFKKTOSD-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC

Canonical SMILES

CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC

Diethoxydiphenylsilane is a chemical compound with the molecular formula C16H20O2SiC_{16}H_{20}O_{2}Si and a CAS number of 2553-19-7. It is categorized as an organosilicon compound, specifically a silane derivative, featuring two ethoxy groups attached to a diphenylsilane backbone. This compound is typically encountered as a colorless to pale yellow liquid and is primarily used in laboratory settings for various chemical syntheses and reactions .

Diethoxydiphenylsilane does not have a known biological function. Its mechanism of action is relevant in the context of organic synthesis. The silicon atom, with its empty d-orbital, can accept a lone pair of electrons from a nucleophile, such as the hydroxyl group of a diol. This breaks the Si-O bond in the ethoxy group and forms a new Si-O bond with the diol, resulting in the desired diphenylsilylene derivative [].

  • Hydrolysis: This compound can undergo hydrolysis in the presence of water, leading to the formation of silanol compounds. This reaction is important for creating siloxane linkages.
  • Condensation: It can react with alcohols or other silanes through condensation reactions, resulting in the formation of siloxane bonds, which are crucial in silicone chemistry.
  • Oxidation: Diethoxydiphenylsilane can also be oxidized to form various functionalized silanes or siloxanes, expanding its utility in organic synthesis .

Diethoxydiphenylsilane can be synthesized through several methods:

  • Direct Silylation: This involves the reaction of diphenylsilane with ethanol in the presence of an acid catalyst, leading to the formation of diethoxydiphenylsilane.
  • Exchange Reactions: It can also be prepared via exchange reactions where ethoxy groups are introduced into diphenylsilane derivatives .
  • Cross-Coupling Reactions: Utilizing cross-coupling methodologies allows for the introduction of various functional groups onto the silicon atom, enhancing its versatility in synthetic applications .

Diethoxydiphenylsilane finds utility in several fields:

  • Silicone Chemistry: It serves as a precursor for synthesizing more complex silanes and siloxanes used in sealants, adhesives, and coatings.
  • Organic Synthesis: The compound is employed as a reagent for preparing diphenylsilylene derivatives of diols, facilitating various organic transformations.
  • Material Science: It can be used to modify surfaces or create hybrid materials by forming siloxane networks .

Interaction studies involving diethoxydiphenylsilane primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to form stable bonds with other silanes or organic molecules makes it valuable in developing new materials and compounds. Further studies could explore its interactions with biological systems to assess any potential applications in biochemistry or medicine.

Diethoxydiphenylsilane shares structural similarities with various organosilicon compounds. Here are some comparable compounds along with their unique features:

Compound NameCAS NumberUnique Features
Diphenylsilane631-63-0Lacks ethoxy groups; simpler structure; used in similar applications.
Triethoxysilane2943-75-1Contains three ethoxy groups; more reactive towards hydrolysis.
Dimethyldiphenylsilane685-66-7Contains methyl groups instead of ethoxy; different reactivity profile.
Phenyltriethoxysilane2943-76-2Combines phenyl and triethoxy functionalities; useful in surface modification.

Diethoxydiphenylsilane's unique combination of two ethoxy groups along with its diphenyl backbone allows it to participate effectively in both condensation and hydrolysis reactions, distinguishing it from other similar compounds that may have different functional groups or structures .

LogP

4.92 (LogP)

UNII

2L8R5QPV9A

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2553-19-7

Wikipedia

Diphenyldiethoxysilane

General Manufacturing Information

Benzene, 1,1'-(diethoxysilylene)bis-: ACTIVE

Dates

Modify: 2023-08-15

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